molecular formula C11H20N6O2S B2597020 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034406-16-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2597020
CAS No.: 2034406-16-9
M. Wt: 300.38
InChI Key: BKSBWHPKOXSTRY-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a novel chemical entity designed for research purposes, integrating a 1,3,5-triazine core with a cyclopropanesulfonamide moiety. The 1,3,5-triazine scaffold is extensively documented in scientific literature for its diverse biological activities and is a privileged structure in medicinal chemistry. Specifically, sulfonamide derivatives incorporating 1,3,5-triazine motifs have been investigated as potent inhibitors of various enzymes, with recent studies highlighting their potential in neuroscience research . These compounds have demonstrated significant inhibitory potency against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are primary therapeutic targets for neurodegenerative disorders such as Alzheimer's disease . The mechanism of action for this class of compounds is believed to involve targeted enzyme inhibition. The structural components of this molecule suggest potential as a cholinesterase inhibitor, providing a research tool for investigating cholinergic transmission and neurodegeneration. The presence of the sulfonamide group is a key feature, as this functional group is commonly found in many bioactive compounds and clinical drugs that act as enzyme inhibitors . The dimethylamino substituents on the triazine ring may enhance solubility and influence binding affinity. This compound is intended for non-human research applications only. It is not for diagnostic or therapeutic use. Researchers can employ this compound in various in vitro assays, high-throughput screening campaigns, and mechanistic studies to explore its full potential.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2S/c1-16(2)10-13-9(14-11(15-10)17(3)4)7-12-20(18,19)8-5-6-8/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBWHPKOXSTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with cyclopropanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, while catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted triazine compounds .

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Triazine Core

The triazine ring’s substituents significantly influence chemical reactivity, stability, and biological activity.

  • Target Compound: Substituents: 4,6-bis(dimethylamino) groups. Impact: Dimethylamino groups are strongly electron-donating, enhancing resonance stabilization of the triazine ring.
  • Analog 1 : N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine ()

    • Substituents : 4,6-bis(trichloromethyl) groups.
    • Impact : Trichloromethyl groups are electron-withdrawing, increasing electrophilicity and reactivity. Such compounds may act as reactive intermediates in synthesis or exhibit higher herbicidal potency but reduced stability .
  • Analog 2 : Thifensulfuron methyl ester ()

    • Substituents : 4-methoxy and 6-methyl groups.
    • Impact : Methoxy groups moderately donate electrons, while methyl groups provide steric bulk. This balance supports herbicidal activity (as seen in commercial sulfonylurea herbicides) by enabling target enzyme binding while maintaining stability .

Sulfonamide Functional Group Variations

The sulfonamide moiety’s structure affects solubility, bioavailability, and target interactions.

  • Target Compound :

    • Group : Cyclopropanesulfonamide.
    • Impact : The cyclopropane ring introduces rigidity and may enhance binding affinity to hydrophobic pockets in enzymes or receptors. However, steric strain could reduce synthetic accessibility .
  • Analog 3 : N-[4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide ()

    • Group : Aryl-sulfonamide with piperazine and trifluoromethylpyridine substituents.
    • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, common in pharmaceutical designs. The piperazine linker improves solubility and flexibility, contrasting with the target compound’s rigid cyclopropane .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazine ring substituted with dimethylamino groups and a cyclopropanesulfonamide moiety. Its molecular formula is C12H20N6OC_{12}H_{20}N_6O with a molecular weight of approximately 264.33 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind effectively to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have focused on the pharmacological properties of compounds with similar structures. Research indicates that this compound exhibits significant activity against various biological targets.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against several bacterial strains
AnticancerShows potential in inhibiting cancer cell proliferation
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor Binding AffinityBinds to specific receptors influencing cellular responses

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Anticancer Properties : Another investigation highlighted the compound's ability to inhibit the growth of cancer cells in vitro. It was found to induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for specific enzymes involved in nucleotide synthesis pathways.

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